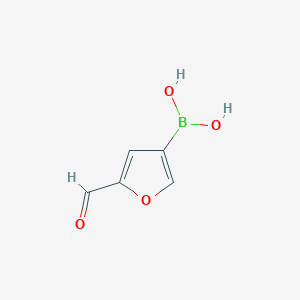

5-Formylfuran-3-boronic acid

Description

Properties

IUPAC Name |

(5-formylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBSTTPRQPAXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC(=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80411039 | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-80-3 | |

| Record name | B-(5-Formyl-3-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62306-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Formylfuran-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Furan-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. The introduction of a boronic acid moiety onto the furan ring, particularly in conjunction with other functional groups like an aldehyde, creates a versatile bifunctional reagent. 5-Formylfuran-3-boronic acid, with its aldehyde group and a boronic acid at the 3-position, is a key intermediate for the synthesis of complex molecular architectures. The aldehyde can be further functionalized through various reactions, while the boronic acid group is a key participant in cross-coupling reactions.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 62306-80-3 | [1][2] |

| Molecular Formula | C₅H₅BO₄ | [1][2] |

| Molecular Weight | 139.90 g/mol | [1] |

| Appearance | Off-white to light brown solid | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Proposed Synthesis of this compound

A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including furan boronic acids, is the lithiation-borylation of a suitable precursor.[4][5][6] In the case of this compound, the synthesis would likely commence from 3-furaldehyde. The aldehyde group, being sensitive to the organolithium reagents used in the lithiation step, must first be protected. Following protection, a directed ortho-metalation (DoM) or a halogen-lithium exchange at the 5-position of the furan ring can be performed, followed by quenching with a borate ester. Subsequent acidic workup removes the protecting group and hydrolyzes the boronate ester to yield the desired boronic acid.

Synthetic Pathway

The proposed synthetic pathway is illustrated below. This multi-step process involves:

-

Protection of the aldehyde group of 3-furaldehyde as an acetal.

-

Directed lithiation at the 5-position of the protected furan ring.

-

Borylation with a trialkyl borate.

-

Deprotection and hydrolysis to yield the final product.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 62306-80-3 [amp.chemicalbook.com]

- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to 5-Formylfuran-3-boronic acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 5-Formylfuran-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis.

Core Chemical Properties and Structure

This compound is a furan derivative functionalized with both a formyl and a boronic acid group. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Structural Information

-

IUPAC Name: (5-formylfuran-3-yl)boronic acid[1]

-

CAS Number: 62306-80-3[1]

-

SMILES: O=Cc1cc(B(O)O)co1

-

InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N[1]

The structure of this compound features a planar furan ring. The formyl and boronic acid groups are nearly coplanar with the ring, which influences its reactivity and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models. For comparison, the experimental melting point of the related isomer, 5-Formylfuran-2-boronic acid, is 136 °C (decomposes)[3].

| Property | Value | Source |

| Molecular Weight | 139.90 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 379.3 °C | [2][4] |

| Flash Point | 183.2 ± 30.7 °C | [4] |

| Solubility | While specific data for this compound is limited, phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] | N/A |

| Stability | Furan-containing boronic acids are known to have limited benchtop stability and can be sensitive to air and moisture.[6] It is recommended to store the compound under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C) to prevent degradation.[1] The stability of furan derivatives is also influenced by the solvent, with polar aprotic solvents like DMF potentially offering a stabilizing effect.[5] | N/A |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and a key application in cross-coupling reactions.

Synthesis of this compound

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium- or nickel-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Detailed Experimental Protocol (adapted from a similar reaction with 3-furanylboronic acid):

-

Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.5-2.5 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), and a palladium or nickel catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is added to the reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated time (typically 2-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of boronic acids, particularly phenylboronic acid (PBA), has been investigated for its effects on cellular signaling pathways, notably those involved in cancer cell migration.

Research on PBA has shown that it can inhibit the migration of prostate cancer cells. This inhibition is linked to the modulation of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.

Potential Signaling Pathway Affected by Boronic Acids:

The diagram below illustrates the potential mechanism by which boronic acids like PBA may inhibit cancer cell migration by affecting the Rho GTPase signaling pathway. It is hypothesized that boronic acids could interfere with the activity of key proteins in this pathway.

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway by this compound.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific biological activities and optimization of reaction protocols will continue to enhance its utility as a valuable synthetic intermediate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-formylfuran-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (5-formylfuran-3-yl)boronic acid

(Also known as 5-formyl-3-furylboronic acid)

This technical guide provides a comprehensive overview of (5-formylfuran-3-yl)boronic acid, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

(5-formylfuran-3-yl)boronic acid is a solid organic compound at room temperature.[1] It is characterized by the presence of a furan ring substituted with both a formyl (aldehyde) group and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis.

A summary of its key properties is presented in the table below:

| Property | Value | Reference |

| IUPAC Name | (5-formylfuran-3-yl)boronic acid | [1] |

| Synonyms | 5-formyl-3-furylboronic acid | [1] |

| CAS Number | 62306-80-3 | [1] |

| Molecular Formula | C5H5BO4 | [1] |

| Molecular Weight | 139.90 g/mol | |

| Appearance | Solid | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis and Reactivity

The reactivity of (5-formylfuran-3-yl)boronic acid is dominated by the boronic acid and formyl functionalities. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[3] The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and biheteroaryl structures, which are prevalent in many biologically active molecules and functional materials.[4] (5-formylfuran-3-yl)boronic acid serves as a valuable coupling partner in these reactions.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-3-yl boronic acid derivative, which can be adapted for use with (5-formylfuran-3-yl)boronic acid.

Materials:

-

Aryl or heteroaryl halide (e.g., 5-bromopyrimidine)

-

(5-formylfuran-3-yl)boronic acid

-

Palladium or Nickel catalyst (e.g., NiCl₂(PCy₃)₂)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., tert-Amyl alcohol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure: [5]

-

Preparation of the Reaction Vessel: A round-bottomed flask is charged with a magnetic stir bar and the base (e.g., K₃PO₄, 4.50 equiv). The flask and its contents are flame-dried under vacuum and then cooled to room temperature under an inert atmosphere.

-

Addition of Reagents: The aryl or heteroaryl halide (1.0 equiv), (5-formylfuran-3-yl)boronic acid (2.50 equiv), and the catalyst (e.g., NiCl₂(PCy₃)₂, 0.500 mol%) are added to the flask.

-

Solvent Addition and Degassing: The solvent (e.g., tert-Amyl alcohol) is added, and the reaction mixture is thoroughly degassed by bubbling with an inert gas.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[1][6] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[6] While specific biological activities for (5-formylfuran-3-yl)boronic acid have not been extensively reported, its structural features suggest potential applications in several areas.

The furan scaffold is a common motif in many biologically active compounds. The presence of the formyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

The isomeric compound, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[7] This highlights the potential of formyl-substituted furan boronic acids in the development of targeted therapeutics.

Signaling Pathways and Biological Targets: A Frontier for Investigation

Currently, there is a lack of specific information in the scientific literature detailing the interaction of (5-formylfuran-3-yl)boronic acid with specific signaling pathways or biological targets. However, based on the known activities of other boronic acid-containing compounds, several potential avenues for investigation exist.

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent bond with the active site serine residue. This mechanism is central to the action of the FDA-approved drug Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[1]

Future research could explore the potential of (5-formylfuran-3-yl)boronic acid and its derivatives as inhibitors of enzymes relevant to various disease states. A hypothetical workflow for such an investigation is outlined below.

Conclusion

(5-formylfuran-3-yl)boronic acid is a valuable and versatile building block in organic synthesis. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, combined with the potential for further derivatization of the formyl group, makes it an attractive starting material for the synthesis of complex organic molecules. While its specific biological activities remain largely unexplored, the precedent set by other boronic acid-containing pharmaceuticals suggests that this compound and its derivatives hold promise for future applications in drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 3. 5-Formylfuran-3-boronic acid [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Technical Guide: 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a furan ring functionalized with both a formyl group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The formyl group provides a reactive handle for further chemical transformations, allowing for the diversification of molecular scaffolds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a research setting.

| Property | Value | Citations |

| CAS Number | 62306-80-3 | [1] |

| Molecular Formula | C₅H₅BO₄ | [1] |

| Molecular Weight | 139.90 g/mol | [1] |

| IUPAC Name | (5-formylfuran-3-yl)boronic acid | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

| Purity | ≥98% | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Synthesis and Characterization

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization: Characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. While specific peak lists are not detailed in the available literature, ¹H NMR and ¹³C NMR spectra are commercially available for reference.

Role in Drug Discovery: Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the formation of a carbon-carbon bond between the furan ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. This versatility allows for the construction of complex molecular architectures, which is a fundamental process in the synthesis of novel drug candidates.[4]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular set of reactants.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Diagram of a Generic Suzuki-Miyaura Coupling Workflow:

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Application in the Development of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel inhibitors.

While no specific IRAK4 inhibitor has been definitively reported to be synthesized from this compound in the reviewed literature, the structural motifs of known IRAK4 inhibitors often contain heterocyclic scaffolds that can be accessed through Suzuki-Miyaura coupling reactions. The furan ring of this compound can serve as a core component or a key substituent in the design of such inhibitors.

IRAK4 Signaling Pathway:

The following diagram illustrates a simplified representation of the IRAK4 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases.

Caption: Simplified IRAK4 signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction provides a straightforward route to novel heterocyclic compounds. While further research is needed to fully explore its potential, its application in the synthesis of kinase inhibitors, such as those targeting IRAK4, represents a promising avenue for the development of new therapies for inflammatory and autoimmune diseases. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals working with this important chemical entity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on substituted furan boronic acids

An In-depth Technical Guide to Substituted Furan Boronic Acids for Researchers and Drug Development Professionals

Introduction

The strategic integration of specific structural motifs is a cornerstone of modern medicinal chemistry. Among the vast arsenal of heterocyclic scaffolds, furan, a five-membered aromatic heterocycle, is a privileged structure found in numerous pharmacologically active compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The furan ring often serves as a bioisostere for phenyl groups, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1]

When the furan scaffold is functionalized with a boronic acid group [-B(OH)₂], it becomes an exceptionally versatile building block in synthetic and medicinal chemistry. Boronic acids have gained immense traction in drug discovery, a shift catalyzed by the success of drugs like the proteasome inhibitor bortezomib.[2] This functional group is stable, generally non-toxic, and engages in a range of crucial chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] Furthermore, the Lewis acidic nature of the boron atom allows for unique, often reversible, covalent interactions with biological targets, particularly serine proteases.[5]

This technical guide provides a comprehensive review of substituted furan boronic acids, detailing their synthesis, synthetic applications, and role in drug discovery. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological processes.

Synthesis of Substituted Furan Boronic Acids

The preparation of substituted furan boronic acids typically involves the introduction of a boronic acid or boronic ester group onto a pre-functionalized furan ring. The most common and robust method is the reaction of an organometallic furan species with a trialkyl borate ester, followed by acidic hydrolysis. This often requires low temperatures to manage the reactivity of the organometallic intermediate.

A representative workflow for the synthesis of a substituted furan boronic acid, specifically 5-formyl-2-furanboronic acid, is illustrated below. This process involves the protection of the reactive aldehyde group, followed by lithium-halogen exchange or direct metallation, reaction with a borate ester, and subsequent deprotection and hydrolysis to yield the final product.[6][7]

Representative Experimental Protocol: Synthesis of 5-Formyl-2-furylboronic acid[6]

This protocol is adapted from a patented method for producing 5-formyl-2-furylboronic acid.

-

Reactant Preparation: A dried 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and addition funnel is placed under a nitrogen atmosphere. The flask is charged with 2-furaldehyde diethylacetal (20.16 g, 0.118 mol), triisopropyl borate (33.4 g, 0.177 mol), and 40 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to -40°C using a dry ice/acetone bath.

-

Metallation and Borylation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution while maintaining the internal temperature below -35°C. The addition is typically completed over 1-2 hours.

-

Quenching and Hydrolysis: After the addition is complete, the reaction mixture is allowed to stir for an additional hour at -40°C. It is then slowly warmed to 0°C. The reaction is quenched by carefully adding the mixture to an acidic medium, such as 1 M aqueous hydrochloric acid, with vigorous stirring.

-

Isolation and Purification: The acidic quench results in the precipitation of the crude product. The solid is collected by filtration and washed with cold water. For further purification, the crude 5-formyl-2-furylboronic acid (130 g) can be recrystallized by dissolving it in a refluxing mixture of acetonitrile (900 mL) and water (400 mL). The solution is cooled overnight to 0°C, and the resulting white crystalline solid is collected by filtration, washed with cold acetonitrile (100 mL), and dried to yield the pure product (116.7 g, 90% recovery).

Table 1: Selected Examples of Furan Boronic Acid Synthesis

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Bromofuran | 1. n-BuLi, THF, -40°C; 2. B(OBu)₃; 3. 10% HCl | 2-Furanboronic acid | 84% | [8] |

| 2-Furaldehyde diethylacetal | 1. LDA, THF, -40°C; 2. B(OiPr)₃; 3. aq. HCl | 5-Formyl-2-furanboronic acid | >90% | [6] |

| 3-Bromofuran | 1. n-BuLi, Et₂O, -78°C; 2. B(OMe)₃; 3. H₂O | 3-Furanboronic acid | 75% | [9] |

| Furan | Ir-catalyzed C-H borylation with B₂pin₂ | Furan-2-boronic acid pinacol ester | 85% | N/A |

Note: The yield for the Iridium-catalyzed reaction is representative of modern C-H activation methods and is included for illustrative purposes, though a specific citation with this exact yield was not found in the initial search.

Applications in Suzuki-Miyaura Cross-Coupling

Substituted furan boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the furan ring and various sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates), providing a powerful tool for constructing complex molecular architectures found in many pharmaceuticals and materials.[4]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetallation with the boronic acid (activated by a base), and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[10][11]

General Experimental Protocol: Suzuki-Miyaura Coupling[12][13]

This protocol provides a general method for the coupling of an aryl halide with a furan boronic acid.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the furan boronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol).

-

Catalyst and Solvent: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-6 mol%). Add the solvent system, which is often a mixture of an organic solvent and water (e.g., Dioxane/H₂O or EtOH/H₂O in a 4:1 ratio).

-

Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions

| Furan Boronic Acid | Coupling Partner | Catalyst / Base / Solvent | Product | Yield (%) | Reference |

| 3-Furanboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂ / P(Cy)₃ / K₃PO₄ / MeOH/THF | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | 90% | [9] |

| 2-Furanboronic acid | 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMF | 4-(Furan-2-yl)benzaldehyde | >90% | [12] |

| Phenylboronic acid | 2-(4-Bromophenyl)benzofuran | Pd(II) complex / K₂CO₃ / EtOH/H₂O | 2-(4'-Phenyl-[1,1'-biphenyl]-4-yl)benzofuran | 97% | [13] |

| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane/H₂O | 2-(Furan-2-yl)pyridine | 78% | [14] |

Role in Medicinal Chemistry and Drug Discovery

Substituted furan boronic acids are of significant interest in drug discovery due to their ability to act as potent and often selective enzyme inhibitors. The boron atom's empty p-orbital allows it to accept a lone pair of electrons from a nucleophilic residue (like serine or threonine) in an enzyme's active site, forming a stable, reversible tetrahedral covalent adduct.[5][15] This mimics the transition state of substrate hydrolysis, leading to potent inhibition.

Mechanism of Serine Protease Inhibition

Serine proteases are a major class of enzymes involved in numerous physiological processes, making them important drug targets. Boronic acids inhibit these enzymes by forming a covalent bond with the catalytic serine residue (Ser195 in chymotrypsin) within the active site. This interaction is facilitated by the catalytic triad (Ser-His-Asp), where the histidine residue acts as a general base to activate the serine hydroxyl group for nucleophilic attack on the electrophilic boron atom.[5][16]

Targeting the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of damaged or unnecessary proteins, thereby regulating processes like cell cycle, gene expression, and apoptosis.[17][18][19] Its dysregulation is implicated in diseases such as cancer. The 26S proteasome, the central enzyme of this pathway, has serine and threonine residues in its active sites, making it a prime target for boronic acid-based inhibitors like bortezomib.[2] Substituted furan boronic acids can be designed to target the proteasome, offering a potential avenue for novel anticancer therapeutics.

Table 3: Biological Activity of Selected Furan-Containing Boronic Acid Derivatives and Analogues

| Compound Class | Target | Specific Compound/Analogue | Activity (IC₅₀) | Reference |

| Furan-based IDO1 Inhibitors | Indoleamine-2,3-dioxygenase 1 (IDO1) | Boronic acid derivative (7e) | 60 µM | [20] |

| Furan-based IDO1 Inhibitors | Indoleamine-2,3-dioxygenase 1 (IDO1) | Boronic ester derivative (7a) | 16 µM | [20] |

| Boronic Acid Analogues of Combretastatin A-4 | Tubulin Polymerization | CA-4 boronic acid analogue (1) | 1.8 µM | [21] |

| Boronic Acid Analogues of Combretastatin A-4 | MCF-7 Cell Growth | CA-4 boronic acid analogue (1) | 2.5 nM | [21] |

| Dipeptidyl Boronic Acids | 20S Proteasome | Analogue (15) | 4.60 nM | [3] |

Conclusion

Substituted furan boronic acids represent a powerful and versatile class of chemical intermediates with profound applications in organic synthesis and drug discovery. Their utility in the robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl systems, which are prevalent in pharmaceuticals. From a medicinal chemistry perspective, the unique ability of the boronic acid moiety to form reversible covalent bonds with key enzymatic targets, such as serine proteases and the proteasome, provides a validated mechanism for developing potent and selective inhibitors. The continued exploration of novel substitution patterns on the furan ring, combined with the strategic placement of the boronic acid group, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource, providing the necessary data, protocols, and conceptual frameworks to empower researchers in this exciting and impactful field.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. 13331-23-2 | Furan-2-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pnas.org [pnas.org]

- 16. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 19. Proteasome - Wikipedia [en.wikipedia.org]

- 20. d-nb.info [d-nb.info]

- 21. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 5-Formylfuran-3-boronic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the myriad of building blocks available to the modern chemist, furan-based compounds have garnered significant attention due to their prevalence in biologically active molecules.[1][2] When functionalized with a boronic acid moiety, specifically in the form of 5-Formylfuran-3-boronic acid, a versatile and powerful tool for drug discovery emerges. This technical guide provides a comprehensive exploration of the derivatives of this compound, detailing their synthesis, biological significance, and the experimental protocols pivotal to their development.

Core Attributes of this compound

This compound is a bifunctional organic compound featuring a furan ring substituted with a formyl group at the 5-position and a boronic acid at the 3-position. This unique arrangement of functional groups makes it an exceptionally valuable synthon in organic synthesis, particularly in the realm of medicinal chemistry.

The boronic acid group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][4] This reaction is celebrated for its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acid reagents.[5] The formyl group, an aldehyde, serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, allowing for the introduction of diverse pharmacophores.

Synthesis of Furan Boronic Acids

The synthesis of aryl and heteroaryl boronic acids is well-established, with several general methods applicable to the preparation of furan-based analogues.[6] A common and effective strategy involves the lithiation of a halogenated furan precursor followed by quenching with a trialkyl borate ester and subsequent acidic workup.

A patented method for the production of the isomeric 5-formyl-2-furylboronic acid highlights a process that involves the protection of the formyl group of 2-furaldehyde, followed by the addition of a base and a boric acid ester, and subsequent work-up in an acidic medium to isolate the desired product.[7] This approach addresses challenges of low temperature requirements and reproducibility often encountered in the synthesis of such compounds.[7]

Derivatives of this compound in Drug Discovery

The true potential of this compound lies in its ability to serve as a scaffold for a diverse library of derivatives. The strategic modification of both the formyl and boronic acid functionalities allows for the fine-tuning of physicochemical properties and biological activity.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura coupling is the premier application of this compound in drug discovery.[4][8][9] This reaction enables the facile construction of biaryl and heterobiaryl motifs, which are privileged structures in numerous approved drugs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a nickel-catalyzed Suzuki-Miyaura coupling of 3-furanylboronic acid with 5-bromopyrimidine has been reported and can be adapted for this compound.

-

Reaction Setup: A flame-dried round-bottomed flask is charged with K₃PO₄ (4.50 equiv), 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl₂(PCy₃)₂ (0.500 mol%).

-

Solvent and Atmosphere: The flask is evacuated and backfilled with nitrogen three times. Anhydrous tert-amyl alcohol is added via cannula.

-

Reaction Conditions: The heterogeneous mixture is stirred at 23 °C for 1 hour and then heated to 120 °C for 1 hour.

-

Workup: After cooling, deionized water and diethyl ether are added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Derivatization of the Formyl Group

The aldehyde functionality of this compound provides a gateway to a multitude of derivatives.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields amino derivatives. This is a powerful method for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the carbon skeleton and enabling the synthesis of stilbene and chalcone-like structures. Chalcone-boronic acid derivatives, for instance, have been investigated as potential anticancer agents.[6]

-

Oxidation: Oxidation of the formyl group to a carboxylic acid provides a handle for the formation of amides and esters, further expanding the accessible chemical space.

Biological Activities of Furan Boronic Acid Derivatives

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of furan and boronic acid-containing molecules exhibits a wide range of pharmacological activities.

Furan-containing compounds are known to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a boronic acid moiety can significantly enhance or modulate these activities. Boronic acids are known to act as inhibitors of various enzymes, including proteases and serine hydrolases, by forming a reversible covalent bond with active site serine residues.[6]

The following table summarizes the biological activities and corresponding quantitative data for structurally related boronic acid derivatives, providing an indication of the potential of compounds derived from this compound.

| Compound Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Dipeptide Boronic Acids | Proteasome Inhibition | Compound 15: IC₅₀ = 4.60 nM | [6] |

| Chalcone-Boronic Acid Analogs | Cytotoxic Activity (HCT116 p53+/+ cells) | Compound 3: IC₅₀ = 3.85 µM; Compound 8: IC₅₀ = 1.49 µM | [6] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Antibacterial (Bacillus cereus) | MIC < AN2690 | [10] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antibacterial (Escherichia coli) | MIC = 64 µg/mL | [1] |

Signaling Pathways and Experimental Workflows

The development of derivatives of this compound typically follows a structured workflow from initial synthesis to biological evaluation. The ultimate biological activity of these derivatives will dictate the specific signaling pathways they modulate. For instance, derivatives designed as proteasome inhibitors would interfere with the ubiquitin-proteasome pathway, a critical process for protein degradation and cellular homeostasis.

Below are graphical representations of a typical drug discovery workflow and a simplified representation of the ubiquitin-proteasome pathway.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique combination of a versatile cross-coupling partner and a reactive aldehyde handle provides access to a vast and diverse chemical space. While the exploration of its derivatives is an ongoing endeavor, the established biological activities of related furan and boronic acid-containing compounds strongly suggest that derivatives of this compound hold significant promise for the development of novel therapeutics across a range of disease areas. The continued investigation into the synthesis and biological evaluation of these compounds is a worthy pursuit for the scientific community.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound [myskinrecipes.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Formylfuran-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylfuran-3-boronic acid, a valuable building block in medicinal chemistry and materials science.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.6 | Singlet | Aldehyde CHO |

| ~8.3 | Singlet | Furan C2-H |

| ~7.0 | Singlet | Furan C4-H |

| ~5.5 | Broad Singlet | Boronic acid B(OH)₂ |

Note: Predicted values are based on the analysis of similar furan and boronic acid derivatives. The boronic acid protons are often broad and may exchange with water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde C=O |

| ~155 | Furan C5 |

| ~150 | Furan C2 |

| ~125 | Furan C4 |

| ~120 | Furan C3 |

Note: The carbon attached to the boron atom (C3) often exhibits a broader signal and its chemical shift can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, furan ring, and boronic acid moieties.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (boronic acid, hydrogen-bonded) |

| ~3100 | Medium | C-H stretch (furan ring) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1470 | Medium | C=C stretch (furan ring) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Medium | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 139.02081 | [M-H]⁻ (Predicted) |

| 141.03537 | [M+H]⁺ (Predicted) |

| 163.01731 | [M+Na]⁺ (Predicted) |

Note: The predicted mass spectrometry data is for the monoisotopic mass of C₅H₅BO₄. The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a solvent like d₄-methanol can sometimes provide sharper spectra.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Ionization Method:

-

Electrospray ionization (ESI) is a common and suitable method for this type of molecule. It can be run in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Mass Analysis:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.

-

Analyze the isotopic pattern to confirm the presence of boron.

-

Interpret the fragmentation pattern to further support the proposed structure.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

solubility of furan boronic acids in organic solvents

An In-depth Technical Guide on the Solubility of Furan Boronic Acids in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a critical parameter for their application in organic synthesis, drug development, and materials science. Due to the limited availability of specific quantitative solubility data for furan boronic acids in peer-reviewed literature, this document leverages available qualitative data and quantitative data for analogous compounds, such as phenylboronic acid, to provide a foundational understanding. Detailed experimental protocols for solubility determination are provided to empower researchers to generate specific data for their applications. This guide aims to be an essential resource for scientists working with this important class of compounds.

Introduction to Furan Boronic Acids

Furan boronic acids are bifunctional organic compounds characterized by a furan ring and a boronic acid moiety (-B(OH)₂). They are versatile building blocks in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan moiety is a common scaffold in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. An understanding of the solubility of furan boronic acids in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Factors Influencing the Solubility of Furan Boronic Acids

The solubility of furan boronic acids is governed by a combination of factors related to both the solute and the solvent.

-

Polarity: The presence of the polar boronic acid group, capable of acting as a hydrogen bond donor and acceptor, generally imparts good solubility in polar solvents.[1][2][3] The furan ring itself is a polar aromatic heterocycle. The overall polarity of the molecule, and thus its solubility, can be further modulated by the presence of other substituents on the furan ring.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water, generally leading to higher solubility.[2] Polar aprotic solvents such as DMSO, DMF, and THF can act as hydrogen bond acceptors, also facilitating dissolution.

-

Substituent Effects: The nature and position of substituents on the furan ring can significantly impact solubility.[4] Electron-withdrawing or electron-donating groups can alter the molecule's polarity and its ability to participate in intermolecular interactions.

-

Temperature: The solubility of most solid organic compounds, including furan boronic acids, generally increases with temperature.[5]

-

Formation of Anhydrides (Boroxines): A significant challenge in determining and utilizing boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to inconsistencies in solubility measurements.[6]

Qualitative Solubility of Furan Boronic Acids

While comprehensive quantitative data is scarce, qualitative solubility information for furan-2-boronic acid and furan-3-boronic acid is available from various chemical suppliers and databases.

| Furan Boronic Acid | Solvent | Qualitative Solubility |

| Furan-2-boronic acid | Water | Slightly Soluble[7] |

| Methanol | Soluble[7] | |

| Chloroform | Slightly Soluble[8] | |

| DMSO | Slightly Soluble[8] | |

| Furan-3-boronic acid | Methanol | Soluble[9][10] |

| Polar Solvents | Generally Soluble[11] |

Quantitative Solubility Data for Analogous Compounds

To provide a more quantitative perspective, the solubility of phenylboronic acid, a structurally related compound, is presented below. This data can serve as a useful, albeit approximate, guide for estimating the solubility of furan boronic acids. The introduction of a heteroatom (oxygen in the furan ring) is expected to increase polarity compared to the phenyl ring, which may lead to higher solubility in polar solvents.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [12]

| Solvent | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Chloroform | 0.008 | 0.014 | 0.024 | 0.041 |

| 3-Pentanone | 0.028 | 0.045 | 0.070 | 0.105 |

| Acetone | 0.040 | 0.062 | 0.092 | - |

| Dipropyl ether | - | - | - | - |

| Methylcyclohexane | Very Low | Very Low | Very Low | Very Low |

Data for Dipropyl ether and Methylcyclohexane indicates high and very low solubility, respectively, without specific mole fraction values provided in the source.[12]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific furan boronic acids in their systems, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][4] It is a reliable technique for generating solubility curves (solubility vs. temperature).

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Materials:

-

Furan boronic acid

-

Selected organic solvent(s)

-

Sealed vials (e.g., screw-cap vials with septa)

-

Constant temperature shaker or incubator

-

Syringes and filters (if necessary for sampling)

-

Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the furan boronic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the furan boronic acid in the supernatant is then determined using a suitable and validated analytical method, such as HPLC or UV-Vis spectroscopy.

Application in Suzuki-Miyaura Coupling

The solubility of furan boronic acids is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence reaction rates and yields. A solvent system must be chosen that can dissolve the furan boronic acid, the coupling partner (typically an aryl halide or triflate), the palladium catalyst, and the base to a sufficient extent for the reaction to proceed efficiently. Common solvent systems include mixtures of toluene, ethanol, and water, or polar aprotic solvents like THF and dioxane.

Logical Relationship in Suzuki-Miyaura Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. d-nb.info [d-nb.info]

- 7. 2-Furylboronic Acid | 13331-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-Furanboronic acid | 13331-23-2 [amp.chemicalbook.com]

- 9. Furan-3-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. 3-Furanboronic acid | 55552-70-0 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Organoboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for organoboronic acids. Organoboronic acids are a versatile class of compounds widely utilized in organic synthesis, catalysis, and medicinal chemistry. While generally considered to have low toxicity, their reactivity and potential for causing irritation necessitate careful handling to ensure laboratory safety.[1] This document outlines the potential hazards, recommended handling procedures, emergency protocols, and proper disposal methods associated with these reagents.

Hazard Identification and Risk Assessment

Organoboronic acids are typically crystalline solids that are stable under normal laboratory conditions. However, they can pose several hazards that require careful consideration and mitigation.

1.1. Toxicological Hazards

The acute toxicity of many organoboronic acids is not extensively documented. However, available data for representative compounds indicate a low to moderate order of acute toxicity. It is prudent to handle all organoboronic acids with care, assuming they may be harmful if ingested, inhaled, or absorbed through the skin.

Table 1: Acute Toxicity Data for Phenylboronic Acid

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 740 mg/kg | [2][3][4][5] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.[6]

1.2. Irritant Properties

Many organoboronic acids are known to be irritants. Direct contact with the solid or its dust can cause irritation to the skin, eyes, and respiratory tract.[7] Symptoms of exposure may include redness, itching, and inflammation.

1.3. Reactivity Hazards

Organoboronic acids are generally stable but can react with certain classes of chemicals. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[5][8] Many are also sensitive to moisture.[4][5][8]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of engineering controls and appropriate personal protective equipment should be utilized.

2.1. Engineering Controls

-

Fume Hood: All manipulations of organoboronic acids, especially those involving dusty powders or the potential for aerosol generation, should be conducted in a certified chemical fume hood.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne dust or vapors.

2.2. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when working with organoboronic acids:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator should be used.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compounds.

3.1. General Handling

-

Avoid the generation of dust when handling solid organoboronic acids. Use spatulas for transfers.

-

Keep containers tightly closed when not in use.[7]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where organoboronic acids are handled or stored.

3.2. Storage

-

Store organoboronic acids in a cool, dry, and well-ventilated area.

-

Keep them segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Ensure that storage containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Experimental Protocols

4.1. Protocol for Weighing and Transferring Solid Organoboronic Acids

This protocol outlines the steps for safely weighing and transferring solid organoboronic acids in a laboratory setting.

-

Preparation:

-

Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.

-

Gather all necessary materials: the organoboronic acid in its storage container, a clean spatula, weighing paper or a suitable container, and a receiving flask.

-

Don all required PPE as outlined in Section 2.2.

-

-

Weighing:

-

Place the weighing paper or container on the balance pan and tare the balance.

-

Carefully open the organoboronic acid container.

-

Using the spatula, slowly transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

-

Once the desired mass is obtained, securely close the primary container.

-

-

Transfer:

-

Carefully fold the weighing paper to create a funnel-like shape.

-

Position the weighing paper over the opening of the receiving flask.

-

Gently tap the weighing paper to transfer the solid into the flask. A powder funnel can be used for narrow-mouthed flasks.[9]

-

If any residue remains on the weighing paper, it can be rinsed into the flask with a small amount of a compatible solvent that will be used in the subsequent reaction.[9]

-

-

Cleanup:

-

Clean the spatula and any spills on the balance or surrounding area immediately.

-

Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.

-

Wash hands thoroughly after completing the procedure.

-

4.2. Protocol for Quenching Unreacted Organoboronic Acids

This protocol provides a safe method for neutralizing unreacted organoboronic acids at the end of a reaction.

-

Preparation:

-

Ensure the reaction flask is in a well-ventilated fume hood and, if the reaction was conducted at an elevated temperature, allow it to cool to room temperature.

-

Have an ice bath readily available in case of an exothermic reaction.

-

Prepare a quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.

-

-

Quenching Procedure:

-

With stirring, slowly add the quenching solution dropwise to the reaction mixture.

-

Monitor the reaction for any signs of an exothermic event (e.g., temperature increase, gas evolution). If an exotherm is observed, slow the addition rate and/or cool the flask with the ice bath.

-

Continue adding the quenching solution until the reaction is complete and any reactive intermediates are consumed.

-

-

Workup:

-

Once the quench is complete, proceed with the appropriate aqueous workup for your specific reaction. This typically involves separating the organic and aqueous layers.

-

The aqueous layer containing the quenched boronic acid species should be disposed of as hazardous waste.

-

Spill and Emergency Procedures

In the event of a spill or other emergency, prompt and appropriate action is crucial to minimize hazards.

5.1. Small Spills (Contained within a fume hood)

-

Alert personnel in the immediate area.

-

Contain the spill with an inert absorbent material like vermiculite or sand.

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

5.2. Large Spills (Outside of a fume hood)

-

Evacuate all non-essential personnel from the area.

-

Ventilate the area if it is safe to do so.

-

Call for emergency assistance and inform them of the nature of the spill.

-

Prevent entry into the contaminated area until it has been deemed safe by emergency responders.

5.3. First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with organoboronic acids, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect all organoboronic acid waste in clearly labeled, sealed, and compatible containers.

-

Dispose of the waste through your institution's hazardous waste management program. Do not dispose of organoboronic acids down the drain.[10]

Visualized Workflows

General Experimental Workflow for Handling Organoboronic Acids

Caption: A typical workflow for experiments involving organoboronic acids.

Decision Tree for Organoboronic Acid Spill Response

Caption: A decision-making guide for responding to organoboronic acid spills.

References

- 1. gov.uk [gov.uk]

- 2. How To Run A Reaction [chem.rochester.edu]

- 3. youtube.com [youtube.com]

- 4. acs.org [acs.org]

- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. laballey.com [laballey.com]

Navigating the Supply and Application of 5-Formylfuran-3-boronic Acid: A Technical Guide for Researchers

For Immediate Release

A critical building block for advancements in medicinal chemistry and materials science, 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3) is a versatile heterocyclic compound increasingly sought after for its role in the synthesis of complex organic molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its commercial availability, key chemical properties, and practical application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Supplier Overview

A crucial first step in any research endeavor is the procurement of high-quality starting materials. This compound is available from a range of commercial suppliers, with purity levels typically quoted between 95% and 99%. Pricing and available quantities vary, and researchers are advised to contact suppliers directly for the most current information. The following table summarizes a selection of commercial sources for this reagent.

| Supplier | Purity | Available Quantities | Price (USD) |

| BLD Pharmatech Co., Ltd. | 98% | Inquire | Inquire |

| Alfa Chemical | 99% | 5g, 10g, 25g, 50g | Inquire[1] |

| AK Scientific, Inc. | >95% | 1g | $313[2] |

| Alichem | >95% | 1g | $219.05[2] |

| ChemShuttle | 95% | 25g, 100g, 500g | $360 (25g), $1340 (100g), $3000 (500g) |

| CookeChem | 98% | Inquire | Inquire[3] |

| MySkinRecipes | 99% | 250mg | ~$17 (converted from THB)[4] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to confirm details with the respective suppliers.

Physicochemical Properties

Understanding the properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 62306-80-3 |

| Molecular Formula | C₅H₅BO₄[5] |

| Molecular Weight | 139.90 g/mol [4] |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

| IUPAC Name | (5-formylfuran-3-yl)boronic acid |

Experimental Protocols: Synthesis and Application